Potassium;1-(5-carboxypentyl)-2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate
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Overview
Description
1,6-Anhydro-.beta.-D-mannopyranose is a naturally occurring anhydro sugar with the molecular formula C6H10O5. It is a major organic tracer generated by the combustion of cellulose and is used to evaluate the burning of wood in atmospheric samples . This compound is also known for its gustatory properties and serves as an essential building block in the biosynthesis of glycoproteins and glycolipids found in both plant and animal tissues .
Preparation Methods
1,6-Anhydro-.beta.-D-mannopyranose can be synthesized through various methods. One common synthetic route involves the dehydration of D-mannose under acidic conditions. The reaction typically requires a strong acid, such as sulfuric acid, and elevated temperatures to facilitate the removal of water molecules, resulting in the formation of the anhydro sugar . Industrial production methods may involve similar dehydration processes, optimized for large-scale production.
Chemical Reactions Analysis
1,6-Anhydro-.beta.-D-mannopyranose undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert 1,6-Anhydro-.beta.-D-mannopyranose into different sugar alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,6-Anhydro-.beta.-D-mannopyranose has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is employed in studies of glycoprotein and glycolipid biosynthesis, as well as in investigations of cellular signaling and interactions.
Industry: It is used as an organic tracer to evaluate the burning of wood in atmospheric samples.
Mechanism of Action
The precise mechanism of action of 1,6-Anhydro-.beta.-D-mannopyranose is not yet fully elucidated. it is postulated that this monosaccharide binds to specific cell receptors, triggering signaling cascades that result in the synthesis of proteins and other molecules. These molecules subsequently engage in interactions with other cellular components, leading to the modulation of various cellular responses .
Comparison with Similar Compounds
1,6-Anhydro-.beta.-D-mannopyranose is unique due to its specific structure and properties. Similar compounds include:
1,6-Anhydro-.beta.-D-glucopyranose:
1,6-Anhydro-.beta.-D-galactopyranose: This compound shares a similar structure but differs in the arrangement of hydroxyl groups.
The uniqueness of 1,6-Anhydro-.beta.-D-mannopyranose lies in its specific applications and properties, particularly its role as an organic tracer and its potential therapeutic applications .
Properties
CAS No. |
762260-71-9 |
---|---|
Molecular Formula |
C35H43KN2O10S2 |
Molecular Weight |
755.0 g/mol |
IUPAC Name |
potassium;(2E)-1-(5-carboxypentyl)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C35H44N2O10S2.K/c1-34(2)26-22-24(48(42,43)44)16-18-28(26)36(20-9-5-7-14-32(38)39)30(34)12-11-13-31-35(3,4)27-23-25(49(45,46)47)17-19-29(27)37(31)21-10-6-8-15-33(40)41;/h11-13,16-19,22-23H,5-10,14-15,20-21H2,1-4H3,(H3-,38,39,40,41,42,43,44,45,46,47);/q;+1/p-1 |
InChI Key |
OSKVZICMPOKGMR-UHFFFAOYSA-M |
SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+] |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+] |
Synonyms |
1-(5-Carboxypentyl)-2-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-3,3-dimethyl-5-sulfo-3H-indolium, Potassium Salt; |
Origin of Product |
United States |
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